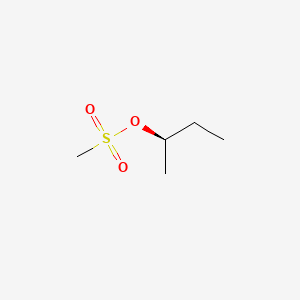

メタンスルホン酸(1R)-1-メチルプロピルエステル

説明

Methanesulfonic acid is a stable, strong acid that plays a significant role in the biogeochemical cycling of sulfur. It originates from the oxidation of atmospheric dimethyl sulfide, which is largely biogenic, and is deposited on Earth through precipitation and dry deposition. Methanesulfonic acid serves as a sulfur source for various aerobic bacteria, supporting their growth, but is not utilized by anaerobic organisms. The oxidation of methanesulfonate is initiated by methanesulfonate monooxygenase, an enzyme whose properties and molecular biology have been studied in detail .

Synthesis Analysis

The synthesis of methanesulfonic acid derivatives, such as esters, can be efficiently carried out using methanesulfonic acid supported on alumina as a catalyst under microwave irradiation. This method provides a rapid, solvent-free, and environmentally friendly protocol, yielding products with good purity and in high yields. The use of methanesulfonic acid in this context demonstrates its versatility and efficiency as a catalyst in esterification reactions .

Molecular Structure Analysis

While the molecular structure of methanesulfonic acid itself is not directly discussed in the provided papers, its derivatives and related compounds, such as methanetrisulfonic acid, have been studied. Methanetrisulfonic acid, a related compound, has been identified as an extremely effective catalyst in various chemical reactions, including Wagner-Meerwein rearrangements and Friedel-Crafts alkylation and acylation reactions. This suggests that the molecular structure of methanesulfonic acid and its derivatives is conducive to catalytic activity, leading to highly selective transformations .

Chemical Reactions Analysis

Methanesulfonic acid has been utilized in a variety of chemical reactions. For instance, it has been used as an efficient substitute for ethereal HCl in the reductive ring-opening of O-benzylidene acetals, demonstrating normal regioselectivity. The use of methanesulfonic acid in this reaction highlights its potential as a convenient alternative to traditional reagents in organic synthesis . Additionally, methanetrisulfonic acid, a compound related to methanesulfonic acid, has been shown to catalyze reactions with high selectivity and yields, further underscoring the chemical reactivity of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid are implied through its use in various reactions and its role in microbial metabolism. Its stability as a strong acid and its ability to be used as a catalyst in esterification reactions suggest that it has unique properties that make it suitable for such applications. The fact that it can be deposited on Earth through rain and snow indicates its solubility and environmental mobility. However, the specific physical and chemical properties are not detailed in the provided papers .

科学的研究の応用

有機反応における触媒

メタンスルホン酸は、エステル化、アルキル化、縮合反応などの様々な有機反応において触媒として使用されます . その非揮発性と有機溶媒への溶解性により、これらの反応に理想的な触媒となります .

エステル化合物の製造

この化合物は、デンプンエステル、ワックス酸化物エステル、安息香酸エステル、フェノールエステル、アルキルエステルなど、様々なタイプのエステルの製造に関与しています . これらのエステルは、様々な業界で幅広い用途を持っています。

ボラン-テトラヒドロフラン錯体の調製

メタンスルホン酸は、極性溶媒であるテトラヒドロフランの存在下で、水素化ホウ素ナトリウムと反応して、ボラン-テトラヒドロフラン錯体を生成します . この錯体は、有機合成における有用な還元剤です。

製薬業界

製薬業界では、メタンスルホン酸は、テルミサルタンやエプロサルタンなどの医薬品の製造に使用されます . これらは高血圧の治療に使用される薬剤です。

イオンクロマトグラフィー

メタンスルホン酸は、イオン交換体に対する親和性に基づいてイオンと極性分子を分離するプロセスであるイオンクロマトグラフィーに有用です .

細菌のための炭素源とエネルギー源

一部のグラム陰性メチロトロピック細菌は、メタンスルホン酸を炭素源とエネルギー源として使用します . これは、バイオテクノロジーや環境科学における潜在的な用途があります。

ペプチドの脱保護

メタンスルホン酸は、ペプチドの脱保護に関与しています . これは、薬物開発や研究における用途を持つペプチド合成における重要なステップです。

将来の方向性

While specific future directions for “Methanesulfonic acid, (1R)-1-methylpropyl ester” are not mentioned, methanesulfonic acid has been identified as a green acid with potential for use in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

作用機序

Mode of Action

As an ester, this compound likely undergoes hydrolysis in biological systems, a process catalyzed by esterases or by the acidic or basic conditions within the body. This hydrolysis process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The resulting products can then interact with their respective targets within the body.

Biochemical Pathways

The specific effects would depend on the resulting products of the ester hydrolysis and their interactions with biological targets .

Pharmacokinetics

It would be metabolized primarily through hydrolysis, and the resulting products would be excreted via renal or biliary routes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given the lack of specific information, it is difficult to provide a detailed description of these effects .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by both pH and temperature. Additionally, the presence of specific enzymes (esterases) can also impact the rate of hydrolysis .

特性

IUPAC Name |

[(2R)-butan-2-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWQGEBNCNNFCI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66194-68-1 | |

| Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

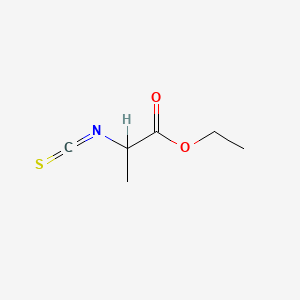

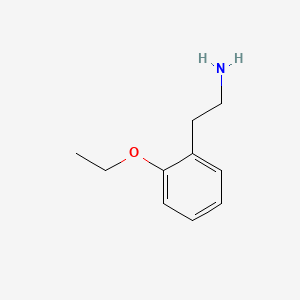

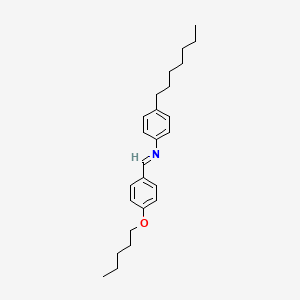

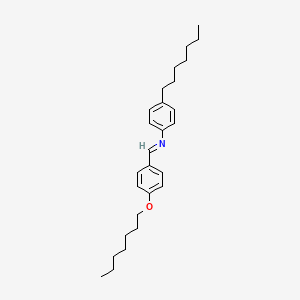

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。